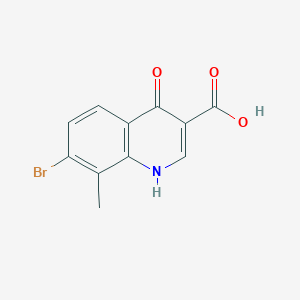

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Description

Historical Context of Quinoline Derivatives

The quinoline family of compounds traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming the compound "leukol" meaning "white oil" in Greek. This foundational discovery established the groundwork for what would become one of the most significant classes of heterocyclic compounds in modern chemistry. Following Runge's initial isolation, French chemist Charles Gerhardt obtained quinoline compounds in 1842 through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide, calling his compound "Chinoilin" or "Chinolein". The apparent differences between Runge's and Gerhardt's compounds initially suggested they were distinct isomers, but German chemist August Hoffmann eventually recognized that the behavioral differences resulted from contaminant presence rather than structural variations.

The historical significance of quinoline derivatives extends beyond their chemical novelty to their profound impact on medicine and pharmacology. During the 17th century, the "fever tree" containing quinoline alkaloids was widely distributed throughout Europe by Jesuits, establishing the foundation for antimalarial treatments. The systematic isolation of quinine and cinchonine by Pelletier and Caventou in 1820 marked a crucial milestone in pharmaceutical chemistry, while the subsequent synthesis pathway for quinine described by Woodward and von Doering in 1944 demonstrated the potential for synthetic approaches to natural product derivatives. The introduction of synthetic quinoline compounds, particularly chloroquine in the 1940s, proved invaluable in antimalarial therapy and established quinoline derivatives as essential pharmacological agents.

The evolution of quinoline chemistry has been characterized by continuous innovation in synthetic methodologies and applications. Quinoline structures have been recognized as vital scaffolds for drug discovery, playing major roles in medicinal chemistry due to their versatile biological activities. The development of classical synthesis protocols including Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions has provided researchers with robust methodologies for quinoline construction. These synthetic approaches have been complemented by modern techniques including transition metal catalyzed reactions, metal-free ionic liquid mediated processes, and green reaction protocols, reflecting the ongoing advancement in quinoline chemistry.

Discovery and Classification of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

The specific compound this compound represents a sophisticated derivative within the broader quinoline family, characterized by multiple functional group modifications that enhance its chemical versatility and biological potential. This compound belongs to the classification of halogenated heterocyclic quinoline derivatives, specifically featuring bromine substitution at the 7-position, hydroxyl functionality at the 4-position, methyl substitution at the 8-position, and carboxylic acid functionality at the 3-position of the quinoline core structure. The systematic positioning of these functional groups creates a unique chemical entity that combines the inherent properties of the quinoline scaffold with enhanced reactivity profiles resulting from the strategic placement of electron-withdrawing and electron-donating substituents.

The discovery and development of this specific quinoline derivative reflects the broader trend in pharmaceutical chemistry toward creating structurally diverse quinoline analogs with enhanced biological activities. The compound's classification as a quinoline derivative places it within a family of compounds known for their antimicrobial, anticancer, and antiviral properties, with the specific substitution pattern potentially conferring unique biological profiles. The presence of the bromine atom at the 7-position introduces significant electronic effects that can influence both chemical reactivity and biological interactions, while the hydroxyl group at the 4-position provides opportunities for hydrogen bonding and metabolic modifications.

Modern research has identified this compound as particularly significant in the context of pharmaceutical development, with studies indicating its potential utility in the synthesis of advanced therapeutic agents. The compound has been specifically noted for its role in the synthesis of Ozenoxacin, a topical antibacterial agent, demonstrating its practical applications in drug development. This connection to established pharmaceutical products validates the compound's significance and suggests that its unique structural features contribute to valuable biological activities that warrant continued investigation and development.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, reflecting its versatility as both a synthetic intermediate and a research tool for understanding structure-activity relationships in quinoline derivatives. In pharmaceutical development, this compound serves as a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents. The strategic combination of functional groups within its structure provides multiple sites for chemical modification and conjugation, making it an invaluable starting material for medicinal chemists seeking to develop novel therapeutic compounds with enhanced efficacy and selectivity profiles.

The compound's utility in biochemical research applications demonstrates its broader scientific value beyond pharmaceutical development. Research applications include its use as a reagent in biochemical assays designed to study enzyme activities and metabolic pathways, providing researchers with tools to understand complex biological processes. The compound's structural features allow it to interact with various biological targets, making it useful for investigating enzyme-substrate relationships and protein-ligand interactions that are fundamental to understanding biological systems. These research applications contribute to the broader understanding of quinoline derivative mechanisms and help identify new therapeutic targets for drug development.

Material science applications represent another significant area where this quinoline derivative demonstrates its research value. The compound is explored for its potential in creating advanced materials, including polymers and coatings, due to its unique chemical properties that result from the combination of aromatic stability and reactive functional groups. These applications leverage the compound's ability to participate in polymerization reactions and surface modifications, contributing to the development of materials with enhanced performance characteristics. The exploration of quinoline derivatives in material science reflects the growing recognition that pharmaceutical intermediates can provide valuable insights and applications in non-biological systems.

Environmental applications further expand the research significance of this compound, particularly in the development of environmental sensors and remediation technologies designed to detect and mitigate pollutants. The compound's chemical structure provides sensitivity to environmental changes and pollutants, making it potentially useful in analytical applications focused on environmental monitoring. These applications demonstrate the compound's versatility and suggest that quinoline derivatives may play important roles in addressing environmental challenges through advanced sensing and remediation technologies.

Properties

IUPAC Name |

7-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCYIJACNBZKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670927 | |

| Record name | 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-54-7 | |

| Record name | 7-Bromo-4-hydroxy-8-methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189107-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a synthetic organic compound characterized by its unique quinoline backbone, which includes a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position, along with a methyl group at the 8-position. This structural arrangement contributes to its notable biological activities, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C₁₁H₈BrNO₃

- Molecular Weight : 282.09 g/mol

The compound's functional groups enhance its chemical reactivity, allowing for various modifications and applications in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Inhibition Zones : The compound demonstrated inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, compared to standard drugs .

- Minimum Inhibitory Concentrations (MICs) : MIC values ranged from 4–16 µg/mL against several bacterial strains, indicating its potential as a broad-spectrum antibacterial agent .

Anticancer Properties

The compound's ability to inhibit lactate dehydrogenase A (LDHA), an enzyme crucial in cancer metabolism, positions it as a promising candidate for cancer treatment. LDHA is often upregulated in cancer cells to facilitate anaerobic glycolysis, providing energy for rapid cell proliferation. By inhibiting this enzyme, this compound may disrupt cancer cell metabolism and growth .

The precise mechanism of action for this compound remains under investigation; however, several hypotheses have been proposed based on its structural features:

- Enzyme Inhibition : Its interaction with LDHA suggests potential inhibition of other enzymes involved in metabolic pathways.

- Receptor Binding : Preliminary studies indicate that the compound may bind to specific receptors or enzymes, influencing cellular signaling pathways.

- Antimicrobial Mechanisms : Similar quinoline derivatives have been known to disrupt cellular processes such as DNA replication and protein synthesis, contributing to their antibacterial effects.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Bromo-2-methylquinoline-3-carboxylic acid | Bromine atom at position 7 | Antimicrobial |

| 8-Bromo-6-methylquinoline-3-carboxylic acid | Bromine atom at position 8 | Anticancer properties |

| 7-Chloro-8-methylquinoline-3-carboxylic acid | Chlorine atom at position 7 | Antimicrobial |

These compounds share structural similarities but exhibit distinct biological activities due to variations in their functional groups and positions .

Case Studies and Research Findings

- Antibacterial Activity Study :

- Anticancer Potential Evaluation :

Scientific Research Applications

Chemical Research and Synthesis

Building Block for Organic Synthesis

- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in generating new derivatives with potentially enhanced properties.

Reactivity and Functionalization

- The presence of the bromine atom and hydroxyl group in its structure enhances its reactivity. This compound can undergo substitution reactions, facilitating the formation of diverse quinoline derivatives which are crucial in organic chemistry.

Biological Applications

Antimicrobial Properties

- Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In studies where various quinoline derivatives were tested against pathogenic strains such as E. coli and S. aureus, some compounds demonstrated significant antibacterial effects, outperforming standard antibiotics .

Anticancer Activity

- The compound has been explored for its potential anticancer properties. In vitro studies have shown that certain derivatives can inhibit cell viability in cancer cell lines such as MCF-7 and A549, with IC50 values indicating promising cytotoxicity against these cells . The mechanism is believed to involve interference with cellular processes like DNA replication and apoptosis pathways.

Pharmaceutical Research

Drug Development Candidate

- Given its biological activities, this compound is being investigated as a candidate for drug development. Its structural characteristics suggest potential interactions with biological targets, making it a subject of interest for developing new therapeutic agents.

Mechanism of Action Studies

- Although specific mechanisms are still under investigation, the compound's ability to bind with DNA and proteins suggests it could influence critical cellular functions, which is essential for understanding its therapeutic potential .

Material Science Applications

Development of New Materials

- The compound's unique chemical properties allow it to be utilized in the development of new materials. Its reactivity can be harnessed to create novel polymers or coatings with specific functionalities, contributing to advancements in material science.

Case Studies and Empirical Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes substitution reactions with nucleophiles under catalytic or basic conditions.

-

Key Insight : Palladium catalysts enable coupling with aryl boronic acids, forming biaryl structures relevant to pharmaceuticals . Copper-mediated amination introduces nitrogen-based functionalities.

Esterification and Hydrolysis

The carboxylic acid group participates in esterification and reversible hydrolysis.

-

Industrial Relevance : Ester derivatives simplify purification and serve as intermediates for further functionalization .

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to specific positions on the quinoline ring.

-

Mechanistic Note : The hydroxyl group’s electron-donating effect activates the ring, but steric hindrance from the methyl group at position 8 moderates reactivity .

Oxidation and Reduction

Controlled redox reactions modify the hydroxyl and carboxylic acid groups.

| Reaction | Conditions | Products | Challenges | Source |

|---|---|---|---|---|

| Oxidation of –OH | KMnO₄, H₂O, 60°C | 4-Oxo-7-bromo-8-methylquinoline-3-carboxylic acid | Over-oxidation risk | |

| Reduction of –COOH | LiAlH₄, THF, 0°C → rt | 3-(Hydroxymethyl)-7-bromo-4-hydroxy-8-methylquinoline | Low yield (~40%) |

-

Practical Considerations : Reduction of the carboxylic acid group requires stringent anhydrous conditions.

Heterocyclic Functionalization

The quinoline core participates in cyclization and ring-expansion reactions.

-

Highlight : Carbene insertion via Reimer-Tiemann conditions introduces formyl groups without cleaving the bromine .

Metal-Complexation Reactions

The hydroxyl and carboxylic acid groups act as ligands for metal ions.

Comparison with Similar Compounds

Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6)

Key Differences :

- Substituent Positions: Bromine at position 8 (vs.

- Functional Group : Ethyl ester at position 3 (vs. carboxylic acid).

Implications : - The ester group increases lipophilicity (logP) but reduces aqueous solubility compared to the carboxylic acid.

- Lacks the methyl group, reducing steric hindrance and hydrophobicity .

7-Bromo-4-hydroxyquinoline-3-carboxylic Acid (CID 10400802)

Key Differences :

- Molecular Formula: C₁₀H₆BrNO₃ (vs. C₁₁H₈BrNO₃ in the target compound).

- Substituents: No methyl group at position 8. Implications:

- Absence of the methyl group reduces molecular weight by 14.03 g/mol and decreases lipophilicity.

- Potentially higher aqueous solubility due to reduced hydrophobic interactions .

7-Bromo-3-hydroxyquinoline-4-carboxylic Acid (CAS: 1031929-53-9)

Key Differences :

- Substituent Positions : Hydroxyl group at position 3 (vs. 4) and carboxylic acid at position 4 (vs. 3).

Implications : - Altered hydrogen-bonding network and acidity (pKa differences).

- Structural isomerism may lead to distinct biological activity profiles, as quinoline activity is highly substituent-position-dependent .

7-Bromo-2-methylquinoline-3-carboxylic Acid Ethyl Ester (CAS: 948290-16-2)

Key Differences :

- Substituent Positions : Methyl group at position 2 (vs. 8).

- Functional Group : Ethyl ester at position 3 (vs. carboxylic acid).

Implications : - Ester group requires hydrolysis for activation in vivo, unlike the pre-formed carboxylic acid in the target compound .

Structural and Property Comparison Table

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | 1189107-54-7 | C₁₁H₈BrNO₃ | 282.09 | 7-Br, 4-OH, 8-CH₃ | Carboxylic acid |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | C₁₂H₁₀BrNO₃ | 296.12 | 8-Br, 4-OH | Ester |

| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | N/A (CID 10400802) | C₁₀H₆BrNO₃ | 268.06 | 7-Br, 4-OH | Carboxylic acid |

| 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | 1031929-53-9 | C₁₀H₆BrNO₃ | 268.06 | 7-Br, 3-OH | Carboxylic acid |

| 7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester | 948290-16-2 | C₁₃H₁₂BrNO₂ | 294.14 | 7-Br, 2-CH₃ | Ester |

Key Trends :

- Lipophilicity : Methyl groups (e.g., 8-CH₃ in the target compound) and ester functionalities increase logP.

- Solubility : Carboxylic acids generally exhibit higher aqueous solubility than esters.

- Biological Relevance : Bromine at position 7 (vs. 8) and hydroxyl/carboxylic acid positioning may optimize interactions with targets like kinases or antimicrobial enzymes.

Preparation Methods

Bromination of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid

- Reagents and Conditions:

The most common brominating agent employed is N-bromosuccinimide (NBS), which provides controlled bromination under mild conditions. The reaction is typically carried out in polar aprotic solvents such as acetonitrile or glacial acetic acid. - Procedure:

The 4-hydroxy-8-methylquinoline-3-carboxylic acid is dissolved in the solvent, and NBS is added portionwise at room temperature or slightly elevated temperatures (around 25–90 °C). The reaction proceeds for 1–3 hours under stirring. - Outcome:

This method yields 7-bromo substitution selectively, producing 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid with good yields (typically 70–85%). - Advantages:

Mild conditions, high regioselectivity, and relatively simple workup procedures.

Multi-Step Synthesis via Quinoline-7-Triflate Intermediate

- Step 1: Synthesis of Quinoline-7-Trifluoromethanesulfonate (Triflate)

Starting from 7-hydroxyquinoline derivatives, triflation is performed using trifluoromethanesulfonic anhydride in dichloromethane with pyridine as a base at 0 °C. This step activates the 7-position for subsequent substitution. - Step 2: Bromination of the Quinoline-7-Triflate

The triflate intermediate is treated with NBS in glacial acetic acid at elevated temperature (~90 °C) to introduce bromine at the 3-position (or corresponding position depending on the substrate). - Step 3: Hydrolysis or Substitution to Obtain 7-Bromo-4-hydroxyquinoline Derivative

The brominated triflate is then subjected to base-catalyzed hydrolysis (e.g., with sodium hydroxide in ethanol) to regenerate the hydroxyl group at the 4-position, yielding the target compound. - Yields:

Each step typically achieves yields above 75%, with the overall process providing high purity and scalability. - Advantages:

This route offers precise control over substitution patterns and is amenable to large-scale synthesis due to the stability of intermediates and ease of purification.

Industrial Scale Considerations

- Continuous Flow Bromination:

For industrial production, continuous flow reactors can be employed to enhance reaction control, safety, and scalability. This setup allows precise temperature and reagent feed control, improving yield and purity. - Automated Reactor Systems:

Automated systems reduce human error and improve reproducibility, essential for consistent quality in pharmaceutical-grade material production. - Environmental and Safety Notes:

Use of NBS and acetonitrile requires proper handling due to toxicity and flammability. Waste treatment and solvent recovery are critical for sustainable production.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Direct Bromination with NBS | 4-Hydroxy-8-methylquinoline-3-carboxylic acid | N-Bromosuccinimide (NBS) | Acetonitrile / Acetic acid | 25–90 °C | 1–3 hours | 70–85 | Mild conditions, regioselective bromination |

| Multi-step via Quinoline-7-Triflate | 7-Hydroxyquinoline derivatives | NBS (for bromination step) | Dichloromethane, Glacial acetic acid | 0 °C (triflation), 90 °C (bromination) | 2–3 hours per step | >75 per step | High purity, scalable, precise substitution |

| Industrial Continuous Flow Bromination | Similar quinoline precursors | NBS or Bromine | Acetonitrile / Acetic acid | Controlled flow reactor conditions | Variable | High | Enhanced control, safety, and scalability |

Research Findings and Analysis

- Regioselectivity:

The presence of the hydroxyl group at the 4-position and methyl at the 8-position directs bromination selectively to the 7-position due to electronic and steric effects, minimizing side reactions. - Reaction Mechanism:

NBS bromination proceeds via electrophilic aromatic substitution, where the bromonium ion generated from NBS attacks the activated quinoline ring preferentially at the 7-position. - Purification:

Post-reaction, the mixture is typically neutralized, extracted with organic solvents (e.g., ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography. - Characterization: Structural confirmation is achieved through NMR spectroscopy (¹H, ¹³C), mass spectrometry, and melting point analysis, ensuring the bromine substitution and functional groups are intact.

Q & A

Q. Critical Parameters :

Q. Example Yield Optimization :

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinoline Core | Ethyl β-keto ester | 65 | 92% |

| Bromination | NBS, DMF | 45 | 85% |

| Demethylation | BBr₃, CH₂Cl₂ | 78 | 90% |

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral signatures should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- IR : Strong absorption at ~1680 cm⁻¹ (carboxylic acid C=O) and ~3200 cm⁻¹ (O-H stretch) .

- HRMS : Exact mass match for C₁₁H₈BrNO₃ (theoretical [M+H]⁺ = 298.97) .

Validation Tip : Compare with analogs like 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylate () to isolate substituent-specific shifts.

Basic: How should researchers design antimicrobial activity assays for this compound, and what controls are essential?

Answer:

- Assay Design :

- Positive: Ciprofloxacin (DNA gyrase inhibitor).

- Negative: DMSO vehicle.

- Endpoint Measurement : MIC (Minimum Inhibitory Concentration) via broth microdilution .

Data Interpretation : Activity <10 µg/mL suggests therapeutic potential. Lower activity may require structural optimization (e.g., ester prodrugs for membrane penetration) .

Advanced: How do substituent positions (7-Br, 4-OH, 8-CH₃) affect solubility and logP, and what computational tools can predict these properties?

Answer:

-

Substituent Effects :

Substituent Position Solubility (mg/mL) logP -Br 7 0.8 2.1 -OH 4 1.2 1.7 -CH₃ 8 0.5 2.4 (Data extrapolated from analogs in ) -

Computational Tools :

Key Insight : The 4-OH group enhances aqueous solubility but reduces membrane permeability. Balancing via prodrug esters (e.g., ethyl ester) may improve bioavailability .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Answer:

- Stability Study Design :

- Common Degradation Pathways :

Q. Mitigation Strategies :

Advanced: What molecular docking protocols are recommended to study interactions with bacterial DNA gyrase?

Answer:

Protein Preparation : Retrieve DNA gyrase structure (PDB: 1KZN). Remove water, add hydrogens, and optimize H-bond networks .

Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Assign Gasteiger charges.

Docking Software : AutoDock Vina with a grid box centered on the active site (coordinates: x=15, y=20, z=25) .

Validation : Compare docking scores with known inhibitors (e.g., ciprofloxacin). A score ≤-7.0 kcal/mol suggests strong binding .

Key Interaction : The 4-OH group may form hydrogen bonds with Asp73, while the 7-Br occupies a hydrophobic pocket .

Advanced: How can regioselectivity challenges in bromination at position 7 be addressed during synthesis?

Answer:

- Directing Groups : Use a hydroxyl or methoxy group at position 4 to direct bromine to position 7 via resonance stabilization .

- Reagent Choice : N-Bromosuccinimide (NBS) in DMF at 0°C minimizes electrophilic attack at competing positions .

- Monitoring : TLC (Rf=0.3 in EtOAc/hexane 1:1) to track reaction progress.

Alternative Strategy : Suzuki-Miyaura coupling with pre-functionalized bromo intermediates if direct bromination fails .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.